Fabesetron

Übersicht

Beschreibung

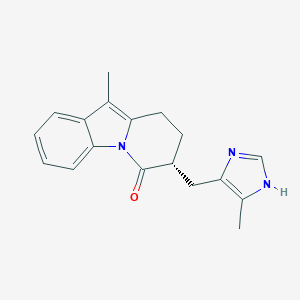

Fabesetron ist eine organische, heterocyclische Verbindung, die chemisch als 8,9-Dihydropyrido[1,2-a]indol-6(7H)-on definiert ist, substituiert mit einer (5-Methyl-1H-imidazol-4-yl)methylgruppe an Position 7R und einer Methylgruppe an Position 10 . Es ist ein dualer 5-HT3- und 5-HT4-Rezeptor-Antagonist, der ursprünglich zur Behandlung von Chemotherapie-induziertem Erbrechen und Reizdarmsyndrom entwickelt wurde . Seine klinische Entwicklung wurde in Phase II abgebrochen .

Vorbereitungsmethoden

Die Synthese von Fabesetron umfasst mehrere Schritte:

Acetylierung: Die Zwischenverbindung wird dann mit Essigsäureanhydrid in Pyridin behandelt, um ein Acetoxyderivat zu erhalten.

Eliminierung: Das Acetoxyderivat unterliegt einer Eliminierung von Essigsäure in heißem Toluol, um ein Methylenderivat zu bilden.

Entschützung: Der letzte Schritt beinhaltet eine Entschützung in heißer Essigsäure und Wasser, um this compound zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel wie Wasserstoffgas über Palladium auf Kohlenstoff durchgeführt werden.

Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen am Imidazolring oder am Indolring auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Butyllithium, Essigsäureanhydrid, Wasserstoffgas und Palladium auf Kohlenstoff. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Fabesetron undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas over palladium on carbon.

Substitution: Substitution reactions can occur at the imidazole ring or the indole ring under appropriate conditions.

Common reagents used in these reactions include butyllithium, acetic anhydride, hydrogen gas, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktionen von heterocyclischen Verbindungen.

Biologie: Seine Rolle als dualer 5-HT3- und 5-HT4-Rezeptor-Antagonist macht es zu einem wertvollen Werkzeug zur Untersuchung der Serotoninrezeptorfunktionen.

Industrie: Die Synthese und Reaktionen von Fabesetron liefern Einblicke in die industrielle Produktion ähnlicher Verbindungen.

Wirkmechanismus

This compound übt seine Wirkungen durch Antagonisierung der 5-HT3- und 5-HT4-Rezeptoren aus . Diese Rezeptoren sind an der Regulation der gastrointestinalen Motilität und der emetogenen Reaktion beteiligt. Durch die Blockierung dieser Rezeptoren kann this compound Übelkeit und Erbrechen verhindern, die durch Chemotherapie induziert werden . Die molekularen Ziele umfassen die Serotoninrezeptoren, und die beteiligten Wege stehen in Zusammenhang mit dem serotonergen Signalweg .

Wirkmechanismus

Fabesetron exerts its effects by antagonizing the 5-HT3 and 5-HT4 receptors . These receptors are involved in the regulation of gastrointestinal motility and the emetic response. By blocking these receptors, this compound can prevent nausea and vomiting induced by chemotherapy . The molecular targets include the serotonin receptors, and the pathways involved are related to the serotonergic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Fabesetron ist einzigartig durch seine duale antagonistische Wirkung sowohl auf 5-HT3- als auch auf 5-HT4-Rezeptoren . Ähnliche Verbindungen umfassen:

Granisetron: Ein weiterer 5-HT3-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Palonosetron: Ein 5-HT3-Rezeptor-Antagonist mit einer längeren Halbwertszeit im Vergleich zu anderen ähnlichen Verbindungen.

Die duale Wirkung von this compound sowohl auf 5-HT3- als auch auf 5-HT4-Rezeptoren unterscheidet es von diesen Verbindungen, die in erster Linie nur den 5-HT3-Rezeptor anvisieren .

Eigenschaften

IUPAC Name |

(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQMJRJRAHOAP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048169 | |

| Record name | Fabesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129300-27-2 | |

| Record name | (+)-FK 1052 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129300-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fabesetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fabesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABESETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.